N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
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Description
N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H13ClN4OS2 and its molecular weight is 400.9. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Drug Design
N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide and its derivatives have been studied for their structure-activity relationships in drug design, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. This research aims at understanding how various heterocycles affect the metabolic stability and efficacy of these compounds (Stec et al., 2011).
Antitumor Activity
Several derivatives of this compound have been synthesized and evaluated for their potential antitumor activity. This research is crucial in identifying new compounds that might be effective against various cancer cell lines (Yurttaş et al., 2015).
Antimicrobial and Cytotoxicity Studies
These compounds have also been studied for their antimicrobial activities against various bacterial strains and fungi. Additionally, their cytotoxic effects have been evaluated to understand their potential as safe therapeutic agents (Kaplancıklı et al., 2012).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives, closely related to this compound, have been explored as corrosion inhibitors. This application is significant for protecting metals and alloys in corrosive environments (Rouifi et al., 2020).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have been conducted. These studies are essential in understanding the electronic properties and potential applications of these compounds in fields like photovoltaics (Mary et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS2/c19-12-4-3-5-13(10-12)23-9-8-20-18(23)25-11-16(24)22-17-21-14-6-1-2-7-15(14)26-17/h1-10H,11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAXXNUSWNWKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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